Methyl 3-bromo-5-(5-methylthiazol-2-YL)benzoate

Description

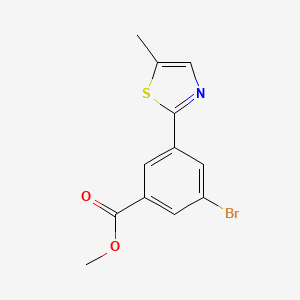

Methyl 3-bromo-5-(5-methylthiazol-2-yl)benzoate is a brominated benzoate ester derivative featuring a 5-methylthiazole substituent at the 5-position of the aromatic ring. The compound’s structure combines a benzoate core with functional groups that influence its physicochemical and biological properties.

Properties

Molecular Formula |

C12H10BrNO2S |

|---|---|

Molecular Weight |

312.18 g/mol |

IUPAC Name |

methyl 3-bromo-5-(5-methyl-1,3-thiazol-2-yl)benzoate |

InChI |

InChI=1S/C12H10BrNO2S/c1-7-6-14-11(17-7)8-3-9(12(15)16-2)5-10(13)4-8/h3-6H,1-2H3 |

InChI Key |

XHEDKKMACJZWRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)C2=CC(=CC(=C2)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(5-methylthiazol-2-yl)benzoate typically involves the bromination of methyl 5-(5-methylthiazol-2-yl)benzoate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(5-methylthiazol-2-yl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding hydrogenated benzoate.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 3-bromo-5-(5-methylthiazol-2-YL)benzoate has been investigated for its potential anticancer properties. Thiazole derivatives, including those with methyl substitutions, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds containing thiazole moieties have shown promising results in inhibiting the growth of human glioblastoma and melanoma cells, with IC50 values indicating their potency compared to standard chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism underlying the anticancer activity of thiazole-based compounds often involves the induction of apoptosis in cancer cells. Research indicates that these compounds can interact with key proteins involved in cell survival pathways, leading to increased apoptosis rates . Molecular dynamics simulations have further elucidated these interactions, suggesting that hydrophobic contacts play a crucial role in binding affinity and biological activity .

Antimicrobial Properties

Bacterial Inhibition

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. This compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics like norfloxacin . The presence of electron-donating groups in the structure has been linked to enhanced antibacterial activity.

Case Studies

In a specific case study, thiazole derivatives were synthesized and evaluated for their antibacterial efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Some derivatives outperformed traditional antibiotics, indicating their potential as novel antimicrobial agents .

Enzyme Inhibition

Deoxycytidine Kinase Inhibitors

Compounds similar to this compound have been explored as inhibitors of deoxycytidine kinase, an enzyme critical for nucleotide metabolism in cancer cells. Modifications at the thiazole ring have shown to influence inhibitory activity significantly, suggesting that structural optimization can enhance therapeutic efficacy .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiazole derivatives. Structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can lead to improved anticancer and antimicrobial activities. For example, variations in alkyl chain length and substitution patterns have been correlated with changes in potency against different biological targets .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(5-methylthiazol-2-yl)benzoate is not well-documented. compounds containing thiazole rings are known to interact with various biological targets, including enzymes and receptors. The bromine atom may enhance the compound’s ability to form covalent bonds with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

Table 1: Key Structural Analogs and Substituent Effects

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (CF₃) in CAS 187331-46-0 significantly lowers electron density at the aromatic ring compared to the methyl group in CAS 478375-40-4. The thiazole ring in the target compound offers moderate electron-withdrawing effects due to its heteroaromatic nature .

- Solubility: Bromine and thiazole substituents reduce aqueous solubility compared to non-halogenated analogs. Methyl benzoate derivatives with polar groups (e.g., -CHO in CAS 1016163-89-5) exhibit higher solubility in polar solvents .

Table 3: Potential Bioactivity of Analogs

Biological Activity

Methyl 3-bromo-5-(5-methylthiazol-2-yl)benzoate is a thiazole derivative known for its diverse biological activities. Thiazoles are a class of heterocyclic compounds recognized for their pharmacological potential, including antimicrobial, antifungal, and anticancer properties. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a methyl ester group, a bromine atom, and a thiazole ring, which contribute to its biological activity. The presence of the thiazole moiety is particularly significant as it has been linked to various bioactive properties.

The biological activity of this compound is primarily attributed to its interaction with biological targets at the molecular level. The thiazole ring can engage with enzymes and receptors, potentially inhibiting or activating critical biological processes. The bromine atom may enhance the lipophilicity of the molecule, facilitating better membrane penetration and binding affinity to target sites .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : this compound has shown effectiveness against various bacterial strains. In studies evaluating similar thiazole compounds, minimum inhibitory concentrations (MICs) were reported in the range of 1.95–15.62 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Antifungal Activity : Similar derivatives have demonstrated antifungal activity against pathogens like Candida albicans, with MIC values ranging from 3.92–4.01 mM . These findings suggest that this compound may possess comparable antifungal properties.

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

- Study on Antibacterial Properties : A study evaluated the antibacterial efficacy of various thiazole derivatives against E. coli and S. aureus. Compounds with structural similarities to this compound exhibited potent antibacterial activity with MIC values as low as 6.25 μg/mL .

- Antifungal Efficacy : Another investigation focused on the antifungal effects of thiazole compounds against Candida species, revealing that certain derivatives could inhibit fungal growth effectively, indicating potential applications in treating fungal infections .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.